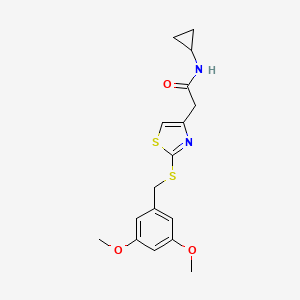

N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-21-14-5-11(6-15(8-14)22-2)9-23-17-19-13(10-24-17)7-16(20)18-12-3-4-12/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLPCAVKZCODGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the 3,5-Dimethoxybenzylthio Group: This step involves the nucleophilic substitution of a suitable thiazole intermediate with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.

Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Potassium carbonate, 3,5-dimethoxybenzyl chloride, cyclopropylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

The compound is primarily recognized for its role as an inhibitor of glutaminyl cyclase (QC), an enzyme implicated in the conversion of N-terminal glutamine residues into pyroglutamic acid. This enzymatic process is significant in the context of neurodegenerative diseases, as it can influence protein aggregation and amyloid formation, which are associated with conditions like Alzheimer's disease. By inhibiting QC, N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide may help mitigate these pathological processes .

Cancer Treatment

Thiazole derivatives have been explored for their anticancer properties. The ability of this compound to inhibit specific enzymes may contribute to its anticancer potential by disrupting metabolic pathways essential for tumor growth .

Neurological Disorders

Given its role in inhibiting glutaminyl cyclase, this compound could also play a role in the treatment of neurological disorders beyond epilepsy. Its mechanism suggests it might be beneficial in conditions characterized by protein misfolding and aggregation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the benzylthio group are key functional groups that can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s thiazole core distinguishes it from analogs with triazinoindole (e.g., compounds 23–27 in ) or thiadiazole-fused benzodioxine cores (e.g., derivatives in ). Key differences include:

Acetamide Nitrogen Substituents

The cyclopropyl group on the acetamide nitrogen is less sterically hindered compared to aromatic substituents in analogs:

- Metabolic Stability: Cyclopropyl groups are known to resist oxidative degradation compared to linear alkyl or aromatic substituents .

Thioether Linkage Diversity

The (3,5-dimethoxybenzyl)thio group in the target compound differs from sulfur-containing moieties in other analogs:

- Fluorinated Analogs : Perfluoroalkylthio derivatives () exhibit unique hydrophobic properties, whereas the target compound’s methoxy groups may facilitate polar interactions .

Spectral and Physicochemical Data

- NMR/MS Comparison :

Biological Activity

N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring linked to a cyclopropyl acetamide moiety and a 3,5-dimethoxybenzyl thio group. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms that may contribute to its biological activity.

Mechanisms of Biological Activity

-

Antitumor Activity :

- Research indicates that thiazole derivatives often exhibit significant antitumor properties. The presence of the thiazole ring in this compound suggests potential inhibitory effects on cancer cell proliferation. Thiazoles have been associated with the inhibition of various kinases involved in cancer progression, such as BRAF and EGFR .

- Anti-inflammatory Effects :

- Antibacterial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of BRAF and EGFR kinases | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antibacterial | Disruption of cell membranes |

Case Study: Antitumor Efficacy

In a study examining various thiazole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's potential as a lead for further development in cancer therapy.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests that the compound may modulate inflammatory pathways effectively.

Q & A

Q. What are the critical steps and conditions for synthesizing N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide?

The synthesis typically involves sequential formation of thioether and amide bonds. Key steps include:

- Thiazole-thioether linkage : Reacting a thiol-containing precursor (e.g., 3,5-dimethoxybenzyl thiol) with a brominated thiazole intermediate under basic conditions (e.g., NaOH in DMSO) at 60–80°C .

- Amide bond formation : Coupling the thiazole-thioether intermediate with cyclopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing thiazole C-H protons at δ 7.2–7.5 ppm) and cyclopropyl group integration (δ 0.8–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 433.12) and detects side products like unreacted intermediates .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-S bond) confirm functional groups .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzyl ring may improve binding to hydrophobic enzyme pockets, as seen in analogous thiazole-acetamide derivatives with anticancer activity .

- Cyclopropyl vs. alkyl groups : Comparative studies show cyclopropyl moieties enhance metabolic stability by reducing cytochrome P450 oxidation compared to linear alkyl chains .

- Thioether vs. sulfone : Oxidation of the thioether to sulfone (-SO₂-) in related compounds increases polarity, altering pharmacokinetics but may reduce membrane permeability .

Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?

- Data refinement : SHELXL refines X-ray diffraction data by optimizing anisotropic displacement parameters for sulfur atoms in the thiazole and thioether groups, addressing common issues like thermal motion artifacts .

- Twinning analysis : For crystals with pseudo-merohedral twinning, SHELXD’s dual-space algorithm can deconvolute overlapping reflections, critical for confirming the cyclopropyl group’s stereochemistry .

Q. How to address contradictions in spectroscopic data during structure validation?

- NMR vs. X-ray discrepancies : If NMR suggests axial chirality but X-ray shows planar geometry, cross-validate using DFT calculations (e.g., Gaussian09) to assess energy barriers for rotation .

- Mass spectrometry anomalies : Unexpected adducts (e.g., sodium or solvent clusters) require collision-induced dissociation (CID-MS/MS) to differentiate from structural isomers .

Methodological Considerations

Q. What strategies optimize reaction yields in multi-step syntheses?

- Stepwise monitoring : Use TLC (silica, UV-active) after each step to isolate intermediates before side reactions (e.g., thioether oxidation) occur .

- Solvent selection : Polar aprotic solvents (DMSO, DMF) stabilize transition states in SNAr reactions for thiazole formation, while ethereal solvents (THF) minimize amide hydrolysis .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Analog libraries : Synthesize derivatives with systematic substitutions (e.g., methoxy → hydroxy on the benzyl group) and test against target enzymes (e.g., kinase inhibition assays) .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes, prioritizing analogs with improved hydrogen-bonding to catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.